molecular formula C17H19ClN2O B128645 (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine CAS No. 201594-84-5

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine

Cat. No.: B128645
CAS No.: 201594-84-5
M. Wt: 302.8 g/mol
InChI Key: OTZYADIPHOGUDN-KRWDZBQOSA-N
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Description

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is a chiral pyridine-piperidine hybrid compound with the molecular formula C₂₈H₃₂ClN₃O₄ (when complexed with (S)-2-acetamido-3-phenylpropanoate) and a molecular weight of 510.02 g/mol . It is synthesized via chiral resolution using S(+)-mandelic acid to isolate the (S)-enantiomer from the racemic mixture, achieving high enantiomeric purity (>98%) through recrystallization . The compound is stored at 2–8°C and exhibits variable solubility in solvents such as DMSO, methanol, and ethanol, requiring specific handling protocols for research use .

Its structure features:

  • A pyridine ring linked to a piperidine moiety via an ether bond.
  • A 4-chlorophenyl group attached to the central carbon.
  • Stereochemical specificity at the chiral center, which is critical for biological activity .

Properties

IUPAC Name

2-[(S)-(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15/h1-7,10,15,17,19H,8-9,11-12H2/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZYADIPHOGUDN-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447428
Record name 2-{(S)-(4-Chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201594-84-5
Record name 2-{(S)-(4-Chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Pathway

This method, detailed in CN103923064A , proceeds via:

StepReactantsReagents/ConditionsProductYield
1α-(4-Chlorophenyl)-2-pyridinemethanol, N-carbethoxy-4-piperidinolConcentrated H₂SO₄, 60–70°C4-[(4-Chlorophenyl)(2-pyridyl)methoxy]piperidine-1-ethyl formate92%
2Intermediate from Step 1NaOH (10%), 25°C, 2 hrCrude 4-[(4-Chlorophenyl)(2-pyridyl)methoxy]piperidine88%
3Crude product, fumaric acidEthanol, reflux, 1 hrPurified piperidine fumarate95%
4Fumarate saltNaOH, dichloromethaneHigh-purity (S)-enantiomer98.8%

Key Advantages:

  • Low-cost reagents : Concentrated H₂SO₄ and NaOH simplify industrial scaling.

  • High yield : Cumulative yield of 76% after four steps.

  • Purity control : Fumarate salt crystallization removes impurities effectively.

Lewis Acid-Catalyzed O-Alkylation

Methodology from KR20110093130A

This patent outlines a three-step process:

  • Imidate Formation :

    • (4-Chlorophenyl)(pyridin-2-yl)methanol reacts with trichloroacetonitrile under basic conditions (K₂CO₃) to form (4-chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate.

    • Conditions : 0°C, 2 hr, 89% yield.

  • O-Alkylation :

    • The imidate intermediate reacts with tert-butyl-4-hydroxypiperidine-1-carboxylate using BF₃·Et₂O as a Lewis acid.

    • Conditions : −20°C, 4 hr, 93% yield.

  • Deprotection :

    • Acidic cleavage (HCl/EtOH) removes the tert-butoxycarbonyl (Boc) group, yielding 4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine.

    • Conditions : Reflux, 3 hr, 95% yield.

Comparative Analysis

ParameterEtherification-HydrolysisLewis Acid-Catalyzed
Reaction Temperature 60–70°C−20°C to 25°C
Catalyst H₂SO₄BF₃·Et₂O
Step Yield 92% (Step 1)93% (Step 2)
Purity 98.8%99.1%
Chiral Control Post-synthesis resolutionNot specified

The Lewis acid method offers superior low-temperature efficiency but requires expensive boron trifluoride.

Purification and Chiral Resolution

pH-Dependent Extraction

Crude (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is purified via:

  • Dissolution in dichloromethane.

  • Acidic wash (pH 6.2) to remove polar impurities.

  • Basification (pH 10.0) and re-extraction.

  • Final isolation yields 98.8% purity.

Industrial Scalability Challenges

  • Cost of Chiral Catalysts : Asymmetric synthesis remains prohibitively expensive for large-scale production.

  • Byproduct Management : Trichloroacetamide byproducts in the Lewis acid route require rigorous filtration.

  • Solvent Recovery : Dichloromethane and ethanol usage necessitates closed-loop recycling systems.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C17H19ClN2O
  • Molecular Weight: 302.8 g/mol
  • IUPAC Name: (S)-2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine
  • CAS Number: 201594-84-5

The compound features a pyridine ring substituted with a piperidine moiety and a chlorophenyl group, which contributes to its biological activity.

Pharmacological Applications

  • Antihistamine Activity
    • (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine acts primarily as a non-sedating H1-antagonist. It is utilized in treating allergic conditions such as rhinitis and urticaria due to its ability to block histamine receptors without causing sedation .
  • Potential in Neurological Disorders
    • Research indicates that compounds with similar structures may exhibit neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases. The piperidine structure is often associated with modulation of neurotransmitter systems .
  • Anti-inflammatory Properties
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further research in conditions characterized by inflammation .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Starting Materials:
    • 4-Chlorobenzaldehyde
    • Piperidine derivatives
    • Pyridine derivatives

General Synthetic Route:

  • Formation of the piperidinyl ether.
  • Alkylation with the chlorophenyl moiety.
  • Final purification and characterization.

Case Study 1: Efficacy in Allergic Rhinitis

A clinical trial demonstrated the efficacy of Bepotastine besylate in reducing symptoms of allergic rhinitis compared to placebo, showcasing its potential as a first-line treatment option .

Case Study 2: Neuroprotective Effects

In vitro studies have shown that compounds similar to this compound can inhibit neuronal apoptosis, suggesting a neuroprotective role that warrants further investigation in vivo .

Mechanism of Action

The mechanism of action of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based CYP51 Inhibitors (UDO and UDD)

  • UDO: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone.
  • UDD : N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine.
Property (S)-Target Compound UDO/UDD
Core Structure Pyridine-piperidine Pyridine-piperazine
Substituents 4-Chlorophenyl Trifluoromethylphenyl groups
Biological Target Not explicitly reported Non-azolic CYP51 inhibitors
Activity Research use Anti-Trypanosoma cruzi (Chagas disease)
Key Difference Chiral specificity Broader piperazine substitution

While UDO/UDD are optimized for antiparasitic activity via CYP51 inhibition, the (S)-target compound’s pharmacological profile remains underexplored but shares structural motifs relevant to CNS or enzyme-targeting applications .

Salts and Stereoisomers

(a) (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate (CAS 210095-58-2)
  • Molecular Formula : C₂₁H₂₅ClN₂O₇.
  • Molecular Weight : 452.89 g/mol.
  • Key Feature : Salt form enhances solubility and stability compared to the free base.
  • Similarity Score : 0.86 (structural similarity to target compound) .
(b) 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate (CAS 201594-84-5)
  • Molecular Formula : C₂₄H₂₂ClN₃O₅.
  • Key Feature : Nitrobenzoate salt improves crystallinity for formulation.
  • Similarity Score : 0.77 .
Property (S)-Target Compound 4-Nitrobenzoate Salt
Solubility Moderate in polar solvents Enhanced due to ionic character
Stability Sensitive to light/heat Higher thermal stability
Application Research Pharmaceutical intermediates

Racemic and Non-Chiral Analogues

(a) 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine (CAS 122368-54-1)
  • Molecular Formula : C₁₇H₁₉ClN₂O.
  • Key Difference : Lacks stereochemical specificity (racemic mixture).
  • Synthesis : Produced via base-mediated coupling in dichloromethane with 99% purity .
(b) 2-(Chloro(4-chlorophenyl)methyl)pyridine (CAS 142404-69-1)
  • Molecular Formula : C₁₂H₉Cl₂N.
  • Key Feature : Absence of piperidine reduces molecular complexity.
  • Similarity Score : 0.71 .
Property (S)-Target Compound 2-(Chloro(4-chlorophenyl)methyl)pyridine
Pharmacophore Piperidine-pyridine Pyridine-chlorophenyl
Bioactivity Potential CNS targets Limited reported activity
Synthetic Complexity High (chiral resolution) Low

Table 1: Comparative Analysis of Key Compounds

Compound (CAS) Molecular Weight (g/mol) Melting Point (°C) Purity (%) Key Application
(S)-Target (210095-66-2) 510.02 Not reported >98 Research
UDO/UDD ~500 (estimated) Not reported >95 Antiparasitic
4-Nitrobenzoate Salt (201594-84-5) 452.89 268–287 97 Intermediate
Racemic Base (122368-54-1) 302.80 Not reported 99 Synthetic precursor

Biological Activity

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, with the systematic name 2-[(4-chlorophenyl)(4-piperidinyloxy)methyl]pyridine, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H19ClN2O
  • Molecular Weight : 302.8 g/mol
  • CAS Number : 122368-54-1

Biological Activity Overview

The compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies indicate that this compound has notable antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Preliminary research suggests that this compound may possess cytotoxic effects on certain cancer cell lines.

Antimicrobial Activity

Research has demonstrated that this compound shows significant antibacterial efficacy.

Case Studies and Findings

  • Antibacterial Efficacy :
    • In vitro studies have shown that the compound exhibits minimum inhibitory concentration (MIC) values ranging from 20 µM to 40 µM against Staphylococcus aureus and Escherichia coli .
    • Comparative studies indicate that its activity is lower than that of standard antibiotics like ceftriaxone but still noteworthy for a synthetic compound.
Bacterial StrainMIC Values (µM)Reference
Staphylococcus aureus20 - 40
Escherichia coli40 - 70
  • Mechanism of Action :
    • The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, although detailed molecular mechanisms remain to be fully elucidated.

Anticancer Activity

Emerging evidence suggests that this compound may also exhibit anticancer properties.

Research Findings

  • Cytotoxicity :
    • In cell line studies, the compound demonstrated cytotoxic effects against various cancer cell lines, indicating potential as a therapeutic agent .
    • The specific IC50 values for different cancer types are under investigation, with initial results suggesting effectiveness comparable to known anticancer agents.
Cancer Cell LineIC50 Values (µM)Reference
A549 (Lung Cancer)TBD
HeLa (Cervical Cancer)TBD
  • Potential Mechanisms :
    • The anticancer activity may be attributed to the compound's ability to induce apoptosis in cancer cells and inhibit pathways involved in tumor growth and metastasis.

Q & A

Q. What is the optimized synthetic pathway for (S)-2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine?

The synthesis involves hydrogenation of a precursor using 5% Pd/C under 40 psi hydrogen pressure in methanol, maintaining temperatures below 30°C to prevent side reactions. After 16 hours, the catalyst is filtered, and the product is dried and concentrated. Yield reaches 94% with 99% purity. Chiral resolution is achieved via diastereomeric salt formation using S(+)-mandelic acid, followed by recrystallization in methanol/isopropyl alcohol .

Q. Which analytical methods are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Confirms structural integrity (e.g., signals at δ 8.50–7.12 ppm for aromatic protons and δ 162.04 ppm for carbonyl groups) .
  • Chiral HPLC : Determines enantiomeric excess (e.g., 49.91:50.09 ratio for racemic mixtures) .
  • LCMS (ES+APCI) : Validates molecular weight (m/z 303 [M+H]⁺) .

Q. What safety protocols are essential during synthesis?

  • Use PPE (gloves, goggles) to avoid skin/eye contact (H313/H319 hazards) .
  • Store in airtight containers under inert gas (N₂/Ar) to prevent degradation .
  • Neutralize waste with 1M HCl before disposal to mitigate environmental risks .

Advanced Research Questions

Q. How can enantiomeric purity be maximized during chiral resolution?

The S-enantiomer is isolated via diastereomeric crystallization with S(+)-mandelic acid (2 equivalents). Optimal purity (>99% ee) requires iterative recrystallization from methanol/isopropyl alcohol (3:1 v/v). The R-enantiomer is recovered from the mother liquor using R(-)-mandelic acid .

Q. What structural features influence its reactivity in medicinal chemistry applications?

The piperidin-4-yloxy group enhances metabolic stability, while the 4-chlorophenyl moiety modulates lipophilicity and target binding. Computational studies (e.g., molecular docking) predict strong interactions with CNS targets due to the pyridine core’s π-π stacking potential .

Q. How do conflicting NMR and LCMS data arise, and how are they resolved?

Discrepancies may occur due to residual solvents or diastereomeric impurities. For example, LCMS peaks at m/z 303.1 may overlap with byproducts. Resolution involves:

  • 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations.
  • High-resolution MS (HRMS) : Differentiates isobaric species .

Q. What strategies optimize catalytic hydrogenation efficiency?

  • Catalyst loading : 5% Pd/C minimizes metal leaching while maintaining reactivity .
  • Temperature control : <30°C prevents over-reduction of the pyridine ring.
  • Hydrogen uptake monitoring : A drop from 40 psi/30 min to 40 psi/2–3 h signals reaction completion .

Q. How is crystallographic data used to validate the compound’s stereochemistry?

Single-crystal X-ray diffraction (SCXRD) at 98 K confirms absolute configuration. Key parameters include:

  • Space group : Pca21 (orthorhombic).
  • Hydrogen bonding : O-H⋯N interactions stabilize the crystal lattice (e.g., d(O⋯N) = 2.65 Å) .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating its pharmacological potential?

  • CYP450 inhibition assays : Assess metabolic stability using human liver microsomes.
  • Radioligand binding : Quantifies affinity for serotonin/dopamine receptors .

Q. How are stability issues addressed in long-term storage?

Lyophilization under vacuum (0.1 mbar) at -20°C prevents hydrolysis of the piperidin-4-yloxy group. Purity is monitored quarterly via HPLC .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying enantiomeric excess?

Racemization may occur during acidic workup or prolonged heating. For instance, refluxing with mandelic acid >2 hours reduces ee by 5–10%. Mitigation involves strict temperature control and neutral pH during crystallization .

Q. How are conflicting computational and experimental solubility profiles reconciled?

Predicted logP values (e.g., 2.8) may underestimate experimental solubility in polar solvents (e.g., DMSO). Adjustments use Hansen solubility parameters (δD, δP, δH) to refine solvent selection .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
Reactant of Route 2
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine

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